

In-Depth Technical Guide: Physical Characteristics of H-DL-Abu-OH-d6

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Compound of Interest

Compound Name: *H-DL-Abu-OH-d6*

Cat. No.: *B15557480*

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This technical guide provides a detailed overview of the physical and chemical characteristics of **H-DL-Abu-OH-d6**, a deuterated form of DL-2-Aminobutyric acid. Given the limited publicly available data for this specific isotopologue, this document establishes a baseline by presenting the well-documented properties of the non-deuterated parent compound, DL-2-Aminobutyric acid. It further elucidates the expected variations in these properties resulting from deuterium substitution. This guide also outlines standard experimental protocols for the characterization of such labeled compounds.

H-DL-Abu-OH-d6 is the deuterium-labeled version of H-DL-Abu-OH (DL-2-Aminobutyric acid) [1]. The "-d6" designation indicates that six hydrogen atoms within the molecule have been replaced by deuterium atoms. One specific isomer is 2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid[2]. Such stable isotope-labeled compounds are invaluable tools in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative mass spectrometry-based assays, offering enhanced molecular stability and a distinct mass signature[2].

Data Presentation: A Comparative Analysis

The physical and chemical properties of **H-DL-Abu-OH-d6** are best understood in direct comparison to its non-deuterated counterpart, DL-2-Aminobutyric acid.

Table 1: Physical and Chemical Properties of DL-2-Aminobutyric Acid (Non-Deuterated)

Property	Value	Source(s)
CAS Number	2835-81-6	[3][4][5]
Molecular Formula	C ₄ H ₉ NO ₂	[3][4][6]
Molecular Weight	103.12 g/mol	[4][6]
Appearance	White to off-white solid/powder/crystal	[6][7]
Melting Point	291 °C (decomposes)	[5][8][9]
Boiling Point (Predicted)	215.2 ± 23.0 °C	[5]
Solubility in Water	50 mg/mL (requires sonication)	[7]
Density (Predicted)	1.23 g/cm ³	[5]
IUPAC Name	2-aminobutanoic acid	[4][5]
Synonyms	H-DL-Abu-OH, alpha-aminobutyric acid, Butyrine	[4][10]

Table 2: Comparative Properties of DL-2-Aminobutyric Acid and H-DL-Abu-OH-d6

Property	DL-2-Aminobutyric Acid	H-DL-Abu-OH-d6 (Expected)	Justification for Difference
CAS Number	2835-81-6	350820-17-6 (for a specific isomer)[2]	Isotopologues are distinct chemical entities.
Molecular Formula	C ₄ H ₉ NO ₂	C ₄ H ₃ D ₆ NO ₂ [2]	Replacement of 6 protium (¹ H) atoms with deuterium (² H).
Molecular Weight	103.12 g/mol	Approx. 109.16 g/mol	Addition of 6 neutrons (Deuterium mass ≈ 2.014 amu vs. Protium mass ≈ 1.008 amu).
Melting/Boiling Point	291 °C (dec.)	Slightly higher	Deuterium forms stronger covalent bonds (C-D vs. C-H), which can slightly alter intermolecular forces.
Spectroscopic Properties	Characteristic ¹ H and ¹³ C NMR spectra.	Altered ¹ H NMR (reduced signal intensity), distinct ² H NMR signal, slightly shifted ¹³ C NMR signals.	The presence of deuterium alters nuclear spin properties and local electronic environments.
Mass Spectrum	Molecular ion peak (M ⁺) at m/z ≈ 103	Molecular ion peak (M ⁺) at m/z ≈ 109	Direct consequence of the increased molecular mass.

Experimental Protocols for Characterization

The definitive characterization of **H-DL-Abu-OH-d6** requires a multi-faceted analytical approach to confirm its identity, purity, and the extent of deuterium incorporation.

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and assess the level of deuterium incorporation.
- Methodology:
 - Sample Preparation: Dissolve a small quantity of **H-DL-Abu-OH-d6** in a suitable solvent (e.g., water or methanol).
 - Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
 - Analysis: Acquire the mass spectrum in positive or negative ion mode. The resulting spectrum should show a prominent molecular ion peak corresponding to the mass of the deuterated compound (approx. 109.16 Da). The isotopic distribution pattern can be analyzed to confirm the number of deuterium atoms and calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To verify the molecular structure and pinpoint the locations of deuterium substitution.
- Methodology:
 - ^1H (Proton) NMR:
 - Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., D_2O).
 - Analysis: The ^1H NMR spectrum will show a significant reduction or complete absence of signals at positions where deuterium has been substituted. This provides direct evidence of successful labeling.
 - ^{13}C (Carbon) NMR:
 - Analysis: Carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the non-deuterated compound.
 - ^2H (Deuterium) NMR:

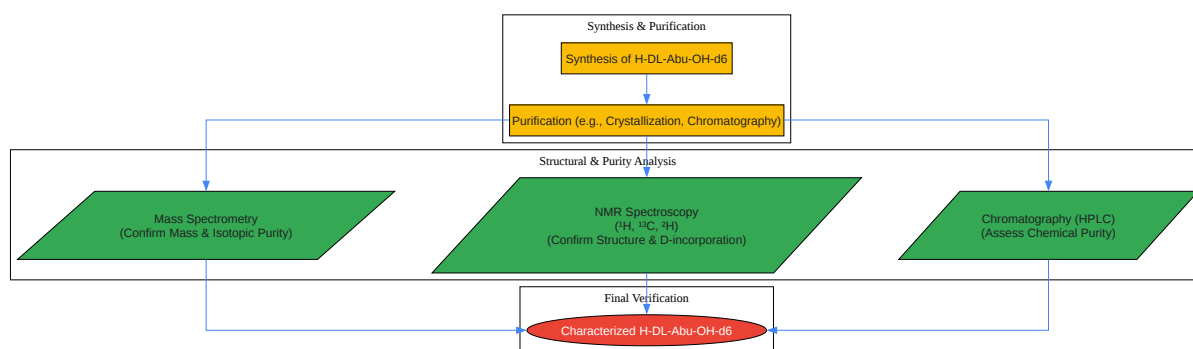
- Analysis: This experiment directly detects the deuterium nuclei, providing a spectrum that confirms the presence and chemical environment of the deuterium atoms.

Purity Assessment by Chromatography

- Objective: To determine the chemical purity of the compound.
- Methodology:
 - Technique: High-Performance Liquid Chromatography (HPLC) is a suitable method.
 - Column: A reverse-phase C18 column or a chiral column (to separate D and L enantiomers if necessary) can be used.
 - Detection: A UV detector (if the molecule has a chromophore or is derivatized) or an Evaporative Light Scattering Detector (ELSD) can be employed.
 - Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

Visualization of Experimental Workflow

The logical flow for the characterization of a novel deuterated compound like **H-DL-Abu-OH-d6** can be visualized as follows.



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Caption: Workflow for the synthesis and characterization of **H-DL-Abu-OH-d6**.

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